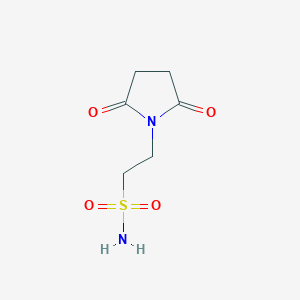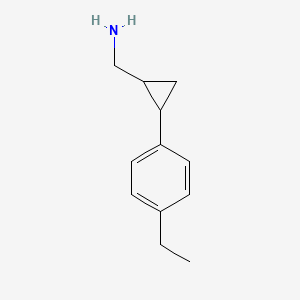
(2-(4-Ethylphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Ethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It consists of a cyclopropyl group attached to a methanamine moiety, with a 4-ethylphenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 4-ethylbenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative. This intermediate is then treated with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(4-Ethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: (2-(4-Ethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(4-Ethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- (2-(4-Chlorophenyl)cyclopropyl)methanamine
- (2-(4-Methylphenyl)cyclopropyl)methanamine
- (2-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: (2-(4-Ethylphenyl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3 |
InChI Key |
ZFTAIGQLZUTXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


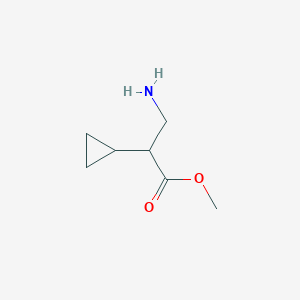
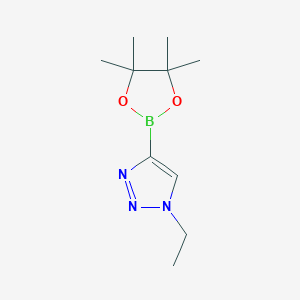
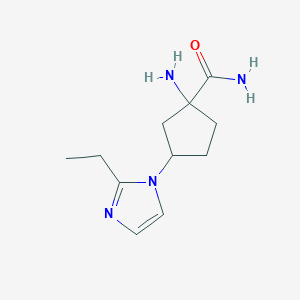
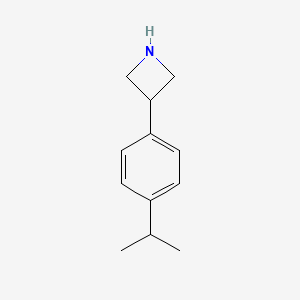
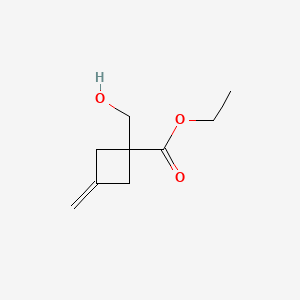
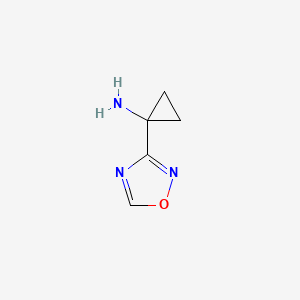

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)
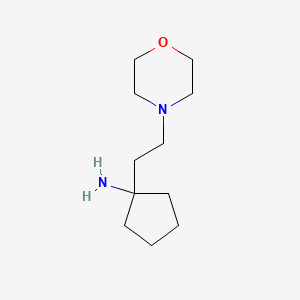
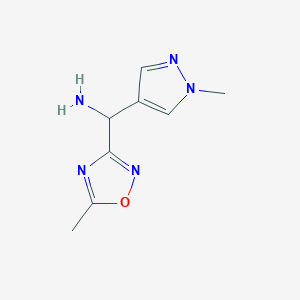
![2-{[(tert-butoxy)carbonyl]amino}-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B13534541.png)

